molecular formula C16H11N3O B155710 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one CAS No. 137612-86-3

6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one

Cat. No. B155710
M. Wt: 261.28 g/mol
InChI Key: TWZZFLZRMSJXTC-UHFFFAOYSA-N
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Description

“6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one” is a compound that belongs to the class of organic compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group . It has been used in the synthesis of fluorescent pirenzepine derivatives, which are potential bitopic ligands of the Human M1 Muscarinic receptor .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, acylation of the 5-acetylbenzodiazepin-2-ones by o-nitrobenzoyl chloride in a solution of dichloroethane in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) gave the 1-(2-nitrobenzoyl)amides . Catalytic hydrogenation of the nitro group in these compounds in the presence of a skeletal nickel catalyst caused a reductive cyclization leading to the previously unknown 5-acetyl-6,7-dihydroquinazolino .


Molecular Structure Analysis

The molecular formula of “6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one” is C12H9N3O . Its average mass is 211.219 Da and its monoisotopic mass is 211.074554 Da .

Future Directions

The future directions of “6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one” research could involve its potential applications in molecular electronics . Similar compounds have been used as components in organic field-effect transistors (OFETs) , suggesting potential applications in the field of electronics .

properties

IUPAC Name

6,11-dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c20-16-11-9-10-5-1-2-6-12(10)17-15(11)18-13-7-3-4-8-14(13)19-16/h1-9H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZZFLZRMSJXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)NC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one

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